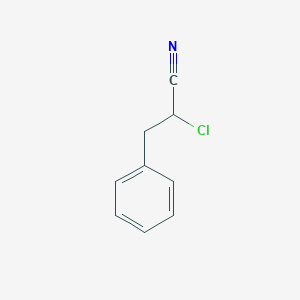

2-Chloro-3-phenyl-propionitrile

Descripción

Significance in Contemporary Organic Synthesis

The significance of 2-Chloro-3-phenyl-propionitrile in modern organic synthesis lies in its potential as a building block for more complex molecules. The presence of both a chloro and a cyano group allows for a range of selective chemical manipulations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. numberanalytics.comwikipedia.org This dual reactivity opens up pathways to a variety of functionalized phenylpropanoid derivatives, which are common motifs in pharmaceuticals and other biologically active compounds.

A notable synthesis of 2-chloro-3-phenylpropionitrile involves the reaction of aniline, acetonitrile, concentrated hydrochloric acid, distilled acrylonitrile (B1666552), and cuprous oxide under a nitrogen atmosphere. prepchem.com This method highlights one of the accessible routes to this versatile chemical intermediate.

Overview of Nitrile Chemistry in Synthetic Methodologies

Nitriles, or organic compounds containing a -C≡N functional group, are fundamental components of organic synthesis. fiveable.me The carbon-nitrogen triple bond imparts a linear geometry and a significant dipole moment to the molecule, with the carbon atom being electrophilic. fiveable.menumberanalytics.com This electrophilicity makes nitriles susceptible to attack by nucleophiles, leading to a variety of important chemical transformations. wikipedia.org

Common reactions involving nitriles include:

Hydrolysis: Nitriles can be hydrolyzed in the presence of acid or base to form carboxylic acids or amides. numberanalytics.com

Reduction: The reduction of nitriles, often with powerful reducing agents like lithium aluminum hydride, yields primary amines. wikipedia.org

Reactions with Organometallic Reagents: Grignard reagents and other organometallics can add to the nitrile carbon, leading to the formation of ketones after hydrolysis. fiveable.me

The versatility of the nitrile group has made it a cornerstone in the synthesis of polymers, pharmaceuticals, and agrochemicals. numberanalytics.com

Scope of Research on Halogenated Phenyl-Substituted Propanenitriles

Research into halogenated phenyl-substituted propanenitriles, such as this compound, is driven by the desire to create novel molecules with specific functionalities. The introduction of a halogen atom onto the alkyl chain of a phenyl-substituted propanenitrile significantly influences its reactivity and provides a handle for further synthetic modifications. For example, the presence of a chlorine atom can facilitate cyclization reactions or the introduction of other functional groups through substitution.

Studies in this area often explore the synthesis of these compounds and their subsequent use as precursors to more elaborate structures. For instance, related compounds like 2-phenylpropionitrile have been studied for their reactions, such as methylation, to produce derivatives. orgsyn.org The halogenated counterparts are expected to exhibit even more diverse reactivity, making them a subject of ongoing interest in synthetic organic chemistry.

Chemical and Physical Properties

The physical and chemical properties of this compound are key to understanding its behavior in chemical reactions and its handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClN | guidechem.com |

| Molecular Weight | 165.62 g/mol | guidechem.com |

| Melting Point | 21-22.5 °C | chemicalbook.com |

| Boiling Point | 128-130 °C (at 13 Torr) | chemicalbook.com |

| Density | 1.150±0.06 g/cm³ (Predicted) | chemicalbook.com |

| CAS Number | 17849-62-6 | guidechem.comchemicalbook.com |

Related Chemical Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292173 | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-62-6 | |

| Record name | NSC80631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Phenyl Propionitrile and Analogues

Direct Synthesis Routes

Direct synthesis routes aim to construct the 2-Chloro-3-phenyl-propionitrile molecule in a limited number of steps, often by forming the key carbon-chlorine bond on a pre-existing phenylpropionitrile framework or a related precursor.

Approaches from Phenylacetaldehyde (B1677652)

A plausible synthetic pathway to this compound begins with phenylacetaldehyde. This approach involves a two-step sequence: the α-chlorination of the aldehyde followed by the conversion of the formyl group into a nitrile.

The initial step would be the chlorination of phenylacetaldehyde to yield 2-chloro-2-phenylacetaldehyde. nih.gov Subsequently, the transformation of the aldehyde functional group into a nitrile can be accomplished through several established methods. One common method is the conversion of the aldehyde to an aldoxime by reaction with hydroxylamine, followed by dehydration to the nitrile. nih.gov Modern protocols offer direct, one-pot conversions of aldehydes to nitriles under mild conditions. For instance, aldehydes can be transformed into their corresponding nitriles using reagents like O-phenylhydroxylamine hydrochloride in buffered aqueous solutions or through catalytic oxidative processes. nih.gov An iodine-catalyzed system using ammonium (B1175870) acetate (B1210297) as the nitrogen source and tert-butyl hydroperoxide (TBHP) as the oxidant provides an efficient route for this transformation. rsc.org

Hydrochlorination/Chlorination Strategies

This strategy focuses on introducing the chlorine atom at the C-2 position either by adding hydrogen chloride across a double bond or by direct chlorination of a saturated precursor.

One potential pathway is the hydrochlorination of 3-phenylacrylonitrile (cinnamonitrile). This reaction would involve the addition of HCl across the alkene double bond. According to Markovnikov's rule, the hydrogen atom would add to the carbon with more hydrogen substituents (C-3), and the chloride would add to the more substituted carbon (C-2), yielding the desired this compound.

Alternatively, direct chlorination of the saturated 3-phenylpropionitrile (B121915) backbone is a viable approach. sigmaaldrich.comfishersci.com The α-position to the nitrile group is activated and can be halogenated. Recent advancements in chlorination chemistry include metal-free methods driven by visible light. For example, alkylaromatic hydrocarbons can be chlorinated at the α-position using N,N-dichloroacetamide as the chlorinating agent under blue LED irradiation, a method that could potentially be adapted for the chlorination of 3-phenylpropionitrile. mdpi.com

Indirect Synthesis and Precursor Transformations

Indirect routes involve the synthesis of precursor molecules that are subsequently transformed into the target compound or its analogues through various chemical reactions.

Via Substituted Anilines and Acrylonitrile (B1666552)

The reaction between substituted anilines and acrylonitrile can be utilized to synthesize N-aryl propionitrile (B127096) analogues. This reaction, a form of aza-Michael addition, involves the nucleophilic addition of the amine to the electron-deficient alkene of acrylonitrile. nih.gov The process, known as cyanoethylation, yields N-substituted-β-aminopropionitriles. wikipedia.org The reaction can be catalyzed by various agents and has been shown to proceed efficiently under microwave irradiation to form n-alkyliminobis-propionitrile and n-alkyliminopropionitrile. nih.gov While this method does not directly produce this compound, it provides a pathway to a class of analogues where the phenyl group is attached via a nitrogen atom.

Derivatization of Propanenitrile Backbone

The propanenitrile backbone can be chemically modified to introduce various substituents. The hydrogen atoms on the carbon alpha to the nitrile group (C-2) are acidic and can be removed by a base to form a carbanion. This nucleophilic carbanion can then react with electrophiles, allowing for the introduction of different functional groups at this position. This strategy is foundational for creating a variety of 2-substituted-3-phenylpropionitrile analogues.

Meerwein Reaction for Halogenated Arylpropanenitriles

The Meerwein arylation is a powerful and direct method for the synthesis of halogenated arylpropanenitriles, including this compound. wikipedia.orgnumberanalytics.com This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, such as acrylonitrile, in the presence of a metal salt catalyst, typically a copper(II) halide. wikipedia.orgthermofisher.com

The general process involves two main steps:

Diazotization: An aromatic amine, such as aniline, is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a hydrohalic acid (e.g., hydrochloric acid) to form the corresponding aryl diazonium salt (e.g., phenyldiazonium chloride). thermofisher.com

Arylation: The freshly prepared diazonium salt is then reacted with acrylonitrile. The reaction is catalyzed by a copper salt (e.g., CuCl₂). In this step, the aryl group adds to one carbon of the double bond and the halide from the copper salt adds to the other, with the loss of nitrogen gas. wikipedia.org

This process results in the formation of 2-chloro-3-aryl-propionitriles. The reaction mechanism is believed to involve aryl radicals generated from the reduction of the diazonium salt by the copper(I) species. numberanalytics.com Recent advancements have explored photocatalytic versions of the Meerwein arylation, which can proceed under milder conditions using visible light. researchgate.netnih.gov

Table 1: Summary of Selected Synthesis Parameters for Meerwein Arylation

| Reactants | Catalyst/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Aryl Diazonium Salt + Electron-Poor Alkene (e.g., Acrylonitrile) | Copper(II) Halide | Classic Meerwein Arylation | Halogenated Arylalkane | wikipedia.org |

| Aromatic Amine + Sodium Nitrite/Hydrohalic Acid, then Alkene | Copper Salt | Meerwein Arylation (via Diazotization) | Alkylated Arene | thermofisher.com |

| Aryl Diazonium Salt + Alkene | Photocatalyst (e.g., Metal-Organic Cage) / Visible Light | Photoredox Meerwein Arylation | (E/Z)-Alkenes | researchgate.net |

Chemical Compounds Mentioned

Advanced Synthetic Protocols

The synthesis of functionalized nitriles such as this compound is an area of significant research interest, driven by their utility as versatile intermediates in organic chemistry. Advanced synthetic methodologies, including novel catalytic and electrochemical approaches, offer pathways to these compounds with improved efficiency, selectivity, and sustainability compared to traditional methods.

Catalytic Approaches in this compound Synthesis

While specific catalytic protocols for the direct, single-step synthesis of this compound are not extensively documented in peer-reviewed literature, related advanced catalytic strategies for the functionalization of molecules at the α-position offer insight into potential synthetic routes. These methods highlight the ongoing development of catalysts for selective C-H bond activation and functionalization adjacent to activating groups like nitriles or phenyl rings.

One relevant area of research is the selective catalytic chlorination of benzylic positions. For instance, a method for the efficient α-selective chlorination of phenylacetic acid and its analogues has been developed using catalytic amounts of phosphorus trichloride (B1173362) (PCl₃) with trichloroisocyanuric acid (TCCA) as the chlorinating agent. nih.gov This process operates under solvent-free conditions and achieves high yields for substrates bearing electron-withdrawing or weakly electron-donating groups. nih.gov The proposed mechanism involves the initial formation of an acyl chloride, which then enolizes and undergoes electrophilic chlorination by TCCA, establishing a catalytic cycle. nih.gov While this specific protocol applies to carboxylic acids, the principle of using a catalyst to direct chlorination to a specific site is a cornerstone of modern synthetic strategy.

Another pertinent catalytic advancement is the α-alkylation of nitriles with alcohols, which proceeds via a "borrowing hydrogen" methodology. This has been achieved using cobalt nanoparticles supported on N-doped carbon. rsc.org This strategy allows for the coupling of various nitriles with a wide range of alcohols in good to excellent yields, demonstrating the feasibility of catalytic C-C bond formation at the α-position of nitriles. rsc.org Such catalytic systems could conceptually be adapted for haloalkylation reactions.

The table below summarizes findings from these related catalytic methodologies, illustrating the types of transformations that could be foundational for developing a direct catalytic synthesis of this compound.

Table 1: Related Catalytic Methodologies for α-Functionalization

This table presents catalytic methods for functionalizing the alpha-position of compounds structurally related to the target molecule, as direct catalytic synthesis of this compound is not widely reported.

| Substrate | Catalyst System | Reagent(s) | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Phenylacetic Acid | PCl₃ (catalytic) | Trichloroisocyanuric Acid (TCCA) | α-Chlorophenylacetic Acid | High | nih.gov |

| Phenylacetonitrile (B145931) | Cobalt Nanoparticles on N-doped Carbon | Benzyl (B1604629) Alcohol | 2,3-Diphenylpropanenitrile | 96% | rsc.org |

Electrochemical Synthetic Routes for Nitrile Compounds

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and operating under mild conditions. acs.orgresearchgate.net This approach, which uses electrons as a "reagent," has been successfully applied to the synthesis of a wide variety of nitrile compounds from different precursors, such as primary alcohols and amines. acs.org

A notable advancement is the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple, cost-effective nickel catalysts. rsc.orgrsc.org In this system, various aromatic and aliphatic primary alcohols are converted to their corresponding nitriles. rsc.org Mechanistic studies suggest that in-situ formed Ni²⁺/Ni³⁺ redox species on the electrode surface act as the active sites for the transformation, which proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.orgrsc.org For example, using a nickel foam anode, this method can convert benzyl alcohol to benzonitrile (B105546) with high faradaic efficiency. rsc.orgresearchgate.net

The electrochemical oxidation of primary amines to nitriles is another well-explored route. Various electrode materials and catalysts have been investigated to improve efficiency and yield. acs.orgnih.gov Nickel-based materials, including porous Ti/Ni alloys and Ni₂Si nanoparticles, have proven to be effective electrocatalysts for this transformation. nih.govnanoge.org The process often involves the oxidation of the amine at the anode, and under optimized conditions, can lead to quantitative conversions and high yields. nanoge.org Advanced materials like Metal-Organic Frameworks (MOFs) have also been employed as catalyst precursors or as catalysts themselves, improving both the efficiency and selectivity of nitrile synthesis from amines. acs.orgnih.gov

The following table details research findings on the electrochemical synthesis of various nitrile compounds.

Table 2: Electrochemical Synthesis of Nitrile Compounds

This table summarizes various electrochemical methods for synthesizing nitriles from primary alcohols and amines.

| Starting Material | Anode/Catalyst | Conditions | Product | Outcome | Source(s) |

|---|---|---|---|---|---|

| Benzyl Alcohol | Nickel Foam | 1 M NH₃, pH 13, Room Temp. | Benzonitrile | 62.9% Faradaic Efficiency | rsc.orgrsc.org |

| Cinnamyl Alcohol | Nickel Foam | 1 M NH₃, pH 13, Room Temp. | Cinnamonitrile | 70.0% Yield | researchgate.net |

| Benzylamine | t-Ni/Co MOF | 1 M KOH in H₂O/THF | Benzonitrile | >99% Yield, 98% Faradaic Efficiency | nih.gov |

| Benzylamine | Ni₂Si Nanoparticles | Alkaline Environment | Benzonitrile | 60% Conversion (40 min) | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in 2-Chloro-3-phenyl-propionitrile is a key site for nucleophilic attack. These reactions typically involve the addition of a nucleophile to the electrophilic carbon atom of the nitrile.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. For instance, nitrilases are enzymes that can catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia (B1221849). journals.co.za Some nitrilases have been shown to convert (R,S)-2-phenylpropionitrile into either (S)- or (R)-2-phenylpropionic acid with high enantiomeric excess. researchgate.net The reaction proceeds through the formation of an amide intermediate. journals.co.zaresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides a route to chiral amines from chiral nitriles.

Electrophilic Reactions on the Halogenated Phenyl Moiety

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The chlorine atom, being an ortho-, para-directing deactivator, influences the position of substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic aromatic substitution. masterorganicchemistry.com For example, the reaction of 2-chloro-3-phenylpropionitrile with a nitrating agent would likely yield a mixture of ortho- and para-nitro substituted products, such as 2-chloro-3-(4-nitrophenyl)propanenitrile. nih.gov

Halogenation: Further halogenation of the phenyl ring can occur in the presence of a Lewis acid catalyst. masterorganicchemistry.com The incoming halogen atom would be directed to the ortho and para positions relative to the existing chloro-substituted carbon.

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can be achieved through Friedel-Crafts reactions. However, the deactivating effect of the chlorine atom can make these reactions more challenging compared to unsubstituted benzene (B151609). masterorganicchemistry.compressbooks.pub

Transformations at the Chiral Carbon Center

The carbon atom alpha to the nitrile group is a chiral center, and its stereochemistry is a crucial aspect of the molecule's reactivity. Reactions at this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Nucleophilic Substitution: The chlorine atom at the chiral center is a leaving group and can be displaced by various nucleophiles. askfilo.com For example, reaction with sodium ethoxide in ethanol (B145695) leads to a nucleophilic substitution, forming an ether. askfilo.com The stereochemical outcome of such Sₙ2 reactions is inversion of configuration at the chiral center. learncbse.in

The table below summarizes the key transformations at the different reactive sites of this compound:

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, heat; Nitrilase | Carboxylic acid, Amide |

| Nitrile Group | Reduction | LiAlH₄, then H₂O | Primary amine |

| Phenyl Moiety | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Phenyl Moiety | Halogenation | X₂, Lewis Acid (e.g., FeCl₃) | Dihalo-substituted derivative |

| Chiral Carbon | Nucleophilic Substitution | Nucleophile (e.g., RO⁻, CN⁻) | Substituted propionitrile (B127096) |

Radical Reactions and Mechanistic Pathways

In addition to ionic reactions, this compound can participate in reactions involving radical intermediates. These pathways are often initiated by single electron transfer processes and are relevant in certain cross-coupling reactions.

Single electron transfer (SET) can initiate radical reactions. nih.govlibretexts.org In the context of this compound, an electron can be transferred to the molecule, leading to the formation of a radical anion. This process can facilitate the cleavage of the carbon-chlorine bond to generate a carbon-centered radical. The generation of radical anions can be achieved photochemically, for instance, using a photosensitizer like [Ru(bpy)₃]²⁺. nih.gov

Radical intermediates of aryl compounds can participate in cross-coupling reactions. rsc.org While specific studies on this compound are not abundant, analogous reactions with similar structures suggest its potential involvement. For example, aryl radicals can add to alkynes, leading to the formation of more complex structures. rsc.org In the case of this compound, the corresponding radical could potentially be used in such molecular weight growth reactions.

Rearrangement Reactions and Group Migrations

Rearrangement reactions can occur under specific conditions, often involving the migration of a group to an electron-deficient center. While specific rearrangement reactions extensively documented for this compound are limited in the provided search results, general principles of organic chemistry suggest possibilities.

For instance, under conditions that could generate a carbocation at the benzylic position (if the chlorine were to leave as a chloride ion), a 1,2-hydride or phenyl shift from the adjacent carbon is a theoretical possibility, though less likely given the presence of the electron-withdrawing nitrile group. More common rearrangements in similar systems include the Favorskii rearrangement for α-halo ketones, but this is not directly applicable here. msu.edu The benzilic acid rearrangement involves 1,2-diketones and is also not directly relevant. bdu.ac.inwiley-vch.de Other named rearrangements like the Beckmann, Fries, and Claisen rearrangements involve different starting functional groups. bdu.ac.inbdu.ac.in

Applications As a Synthetic Intermediate and Reagent

Building Block in Complex Organic Molecule Synthesis

2-Chloro-3-phenyl-propionitrile serves as a foundational component for creating a variety of organic structures, from heterocyclic systems to custom-designed propionitrile (B127096) derivatives.

Heterocyclic compounds are a major class of molecules found in pharmaceuticals, natural products, and agrochemicals. sigmaaldrich.com The functional group arrangement in this compound makes it a plausible precursor for several important heterocyclic systems.

Thiophenes: The Gewald reaction is a well-established multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other compound with an active methylene (B1212753) group) in the presence of elemental sulfur and a base. wikipedia.orgchemrxiv.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org Given that this compound contains a nitrile group that activates the α-carbon, it is a suitable active methylene component for the Gewald reaction, potentially leading to the formation of highly substituted aminothiophenes. While specific examples utilizing this compound are not prevalent in readily available literature, its structural features align with the requirements for this classic thiophene synthesis. nih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the three-component reaction of an active methylene compound like malononitrile, an aldehyde, and urea (B33335) or thiourea (B124793). researchgate.neteurekaselect.com By analogy, the reactive nature of this compound suggests its potential use in similar cyclocondensation reactions with reagents like thiourea to form substituted thiazolo[4,5-d]pyrimidine (B1250722) systems or related pyrimidine derivatives. nih.govresearchgate.net

Indoles, Triazoles, and Other Heterocycles: The construction of other heterocyclic systems, such as indoles and triazoles, often involves cyclization reactions where the starting materials contain the necessary fragments. nih.govyoutube.com Nitriles are known to participate in cycloaddition reactions to form heterocyclic compounds. numberanalytics.com For instance, the reaction of a precursor with hydrazine (B178648) is a common route to nitrogen-containing rings like pyrazoles or triazoles. nih.gov The structure of this compound, possessing both electrophilic and nucleophilic potential at different sites, makes it an interesting, though not widely documented, candidate for building such heterocyclic scaffolds. sigmaaldrich.com

One of the most direct applications of this compound is in the synthesis of other substituted propionitriles. The α-proton is acidic due to the adjacent nitrile group and can be removed by a base, generating a carbanion that can react with various electrophiles.

Research has shown that the related compound, 2-phenylpropionitrile, can be effectively arylated. In one study, the 2-phenylpropionitrile anion was reacted with 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis conditions to produce 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile. nih.gov This demonstrates a key C-C bond-forming reaction to create a more complex propionitrile derivative.

Furthermore, the nitrile group itself can be transformed into other valuable functional groups. The hydrolysis of α-chloro nitriles under basic conditions can lead to the formation of ketones, proceeding through an α-chloro amide intermediate. youtube.comstackexchange.com Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, converting this compound into 2-chloro-3-phenylpropanoic acid. nih.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of this compound is central to its role in forming new chemical bonds, which is the cornerstone of organic synthesis.

The generation of a carbanion α to the nitrile group allows for straightforward alkylation and arylation reactions, extending the carbon framework.

Alkylation: The alkylation of arylacetonitriles is a well-established process, often facilitated by phase-transfer catalysis (PTC). researchgate.net Under PTC conditions, a quaternary ammonium (B1175870) or phosphonium (B103445) salt transfers a base (like hydroxide) into the organic phase, which deprotonates the nitrile. The resulting carbanion then reacts with an alkyl halide (R-X) to form a new C-C bond. researchgate.netresearchgate.net This method avoids the need for strong, hazardous bases like sodium amide in homogenous solutions and often proceeds with high conversion rates. phasetransfer.comnih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds between aryl groups. nih.gov While direct arylation of the this compound carbanion can be achieved with activated chloroarenes under PTC conditions nih.gov, modern methods often employ palladium catalysts. These reactions can couple aryl halides with a variety of nucleophiles. nih.govrsc.org The deprotonative cross-coupling process, for instance, uses a strong base to generate an organometallic intermediate from a weakly acidic C-H bond, which then undergoes palladium-catalyzed arylation.

The following table summarizes representative conditions for the arylation of a related phenylpropionitrile.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 2-Phenylpropionitrile | 2-Chloro-5-nitrotrifluoromethylbenzene | Tetraalkylammonium Salt (PTC) | NaOH (aq) | Toluene (B28343) or Chlorobenzene | 2-(4-Nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile |

Table based on findings from a kinetic study of the reaction. nih.gov

Beyond simple alkylation, the scaffold of this compound can be used for more complex functionalizations.

Sulfonylation: The synthesis of α-sulfonyl nitriles can be achieved through the reaction of sulfone-stabilized carbanions. acs.orgacs.org While direct "sulfonylcyanation" is not a standard named reaction, α-sulfonyl nitriles are valuable intermediates. A plausible route involves the displacement of the chloride from this compound with a sulfinate salt (RSO₂Na), or the reaction of the corresponding carbanion with a sulfonylating agent.

Trifluoromethylcyanation: The introduction of a trifluoromethyl (CF₃) group is of great interest in medicinal chemistry. The chemistry of α-trifluoromethylated carbanions is challenging due to the high electronegativity of fluorine, which can lead to spontaneous elimination. nih.govx-mol.com However, methods for the concurrent cyanation and trifluoromethylation of alkenes have been developed. One such strategy involves the remote α-cyano-trifluoromethylation of carbonyl compounds, where a copper catalyst is used with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and a Togni or Umemoto reagent as the CF₃ source. mdpi.com This radical-based process allows for the installation of both a cyano and a trifluoromethyl group in a single synthetic strategy, highlighting a modern approach to creating such functionalized molecules. mdpi.com

Use in Specialized Organic Synthesis Methodologies

This compound is a substrate well-suited for several modern and efficient synthesis methodologies that offer advantages over traditional batch chemistry.

Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is an exceptionally useful technique for reactions involving a water-soluble inorganic reagent and an organic-soluble substrate, such as the alkylation of nitriles. nih.govresearchgate.net The catalyst, typically a quaternary ammonium salt, shuttles the anion (e.g., hydroxide (B78521) or cyanide) from the aqueous phase to the organic phase where the reaction occurs. nih.govlibretexts.org This avoids harsh anhydrous conditions, simplifies workup, and is often more cost-effective and environmentally friendly, making it suitable for industrial applications. phasetransfer.com The alkylation of phenylacetonitrile (B145931) derivatives is a classic example of a reaction that benefits greatly from PTC. researchgate.net

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govnih.gov This approach is highly efficient and allows for the rapid generation of complex molecules and diverse chemical libraries. nih.gov Nitriles are common components in several named MCRs. For example, the Strecker reaction combines an aldehyde, an amine, and a cyanide source to produce α-amino nitriles. nih.gov The Ugi and Passerini reactions also frequently incorporate nitrile-containing components (isocyanides). nih.govnih.gov While specific literature detailing the use of this compound in an MCR is scarce, its nitrile functionality makes it a candidate for inclusion in the design of novel MCRs to build complex molecular scaffolds. numberanalytics.com

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase. biomedres.us This is achieved by using a phase-transfer catalyst, which is a substance that can transport one reactant, usually an anion, from one phase into the other where the reaction can proceed. biomedres.us Common catalysts include quaternary ammonium and phosphonium salts, which are valued for their ability to form ion pairs with anions, rendering them soluble in organic solvents. biomedres.usresearchgate.net The advantages of PTC include the use of inexpensive and environmentally benign solvents and inorganic bases, milder reaction conditions, and often higher yields and productivity. acsgcipr.org

While direct studies on this compound in PTC are not extensively documented, the behavior of its close structural analog, 2-phenylpropionitrile, provides significant insight into its potential applications. A detailed kinetic study of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under PTC conditions highlights the utility of such structures as nucleophilic precursors. nih.gov

In this reaction, the 2-phenylpropionitrile anion is generated at the interface of an organic solvent (like toluene or chlorobenzene) and a concentrated aqueous sodium hydroxide solution. nih.gov A tetraalkylammonium salt catalyst then facilitates the extraction of this anion into the organic phase, where it reacts with the electrophile. nih.gov The primary product of this specific reaction was 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile, with yields being dependent on the precise experimental setup. nih.gov The mechanism is described as interfacial, where the deprotonation of the nitrile occurs at the phase boundary before its extraction into the organic phase by the catalyst. nih.gov Such studies underscore the potential of this compound to participate in analogous C-alkylation reactions under PTC conditions, where the α-proton's acidity is similarly influenced by the adjacent nitrile group.

Table 1: Phase-Transfer Catalysis of 2-Phenylpropionitrile with 2-chloro-5-nitrotrifluoromethylbenzene

| Parameter | Details |

|---|---|

| Reactants | 2-phenylpropionitrile, 2-chloro-5-nitrotrifluoromethylbenzene |

| Organic Phase | Toluene or Chlorobenzene |

| Aqueous Phase | Concentrated Sodium Hydroxide (NaOH) |

| Catalyst | Tetraalkylammonium (Q⁺X⁻) salts |

| Major Product | 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile |

| Mechanism Type | Interfacial mechanism |

Data sourced from a kinetic study on the PTC reaction of 2-phenylpropionitrile. nih.gov

Applications in Flow Chemistry and Electrochemistry

Modern synthetic methods like flow chemistry and electrochemistry offer significant advantages, including enhanced safety, scalability, selectivity, and the ability to generate reactive species in situ without the need for hazardous reagents. vapourtec.com These techniques are increasingly applied to the synthesis and transformation of valuable chemical functionalities, including nitriles.

Flow Chemistry for Nitrile Synthesis Continuous-flow processes for synthesizing nitriles have been developed using various precursors. These methods often provide higher yields and improved safety profiles compared to traditional batch chemistry. rsc.org For instance, aryl nitriles can be synthesized from ketones using p-tosylmethyl isocyanide (TosMIC) in a rapid continuous flow process. rsc.org Other flow methods include the conversion of aldehydes via the Schmidt reaction and the direct preparation from carboxylic acids under high-temperature and pressure conditions. rhhz.netacs.org These approaches highlight the versatility of flow chemistry in accessing the nitrile functional group, suggesting potential pathways for the synthesis of this compound or its derivatives in a continuous manner.

Electrochemistry in Nitrile Synthesis and Transformation Electrosynthesis represents a green chemical approach where redox reactions are driven by an electric current, often under mild conditions. vapourtec.com Recent advancements have demonstrated the direct electrosynthesis of nitriles from more readily available starting materials like primary alcohols or amines, using simple metal catalysts. rsc.orgnih.govresearchgate.netacs.org For example, various aromatic, aliphatic, and heterocyclic primary alcohols can be converted to their corresponding nitriles in an aqueous electrolyte, proceeding through a dehydrogenation-imination-dehydrogenation sequence. rsc.orgresearchgate.net

Furthermore, the chloro-substituent on this compound introduces the possibility of electrochemical reduction. The electrochemical dechlorination of organochlorine compounds is a known process. nih.gov Studies have shown that compounds containing C-Cl bonds can be reduced at an electrode surface, often with the help of a mediator, leading to the cleavage of the carbon-chlorine bond. nih.govacs.org This suggests that this compound could potentially undergo selective electrochemical reduction to yield 3-phenylpropionitrile (B121915) or other derivatives, providing a clean and controlled method for its transformation.

Table 2: Selected Modern Synthetic Methods for Nitriles

| Method | Precursor | Key Features |

|---|---|---|

| Flow Chemistry (van Leusen Reaction) | Ketone | Cyanide-free; uses TosMIC; fast residence time. rsc.org |

| Flow Chemistry (Schmidt Reaction) | Aldehyde | Mild conditions; improved safety for using azides. rhhz.net |

| Flow Chemistry (High T/P) | Carboxylic Acid | Catalyst-free; uses supercritical acetonitrile. acs.org |

| Electrosynthesis | Primary Alcohol/Ammonia (B1221849) | Uses simple Ni catalyst; benign aqueous conditions. rsc.orgresearchgate.net |

| Electrosynthesis | Primary Amine | Offers a sustainable pathway to nitriles and imines. nih.govacs.org |

This table summarizes various advanced methods for nitrile synthesis reported in the literature.

Stereochemical Aspects in 2 Chloro 3 Phenyl Propionitrile Chemistry

Chiral Center Considerations and Stereoisomerism

The molecular structure of 2-chloro-3-phenyl-propionitrile, also known as 2-chloro-3-phenylpropanenitrile, features a carbon atom that is a stereocenter, rendering the molecule chiral. uni.luguidechem.com A chiral center is a carbon atom attached to four different substituent groups. youtube.com In the case of this compound, the carbon at the second position (C2) is bonded to:

A chlorine atom (-Cl)

A phenylmethyl (benzyl) group (-CH₂C₆H₅)

A cyano group (-C≡N)

A hydrogen atom (-H)

This structural arrangement means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-chloro-3-phenyl-propionitrile and (S)-2-chloro-3-phenyl-propionitrile, according to the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical factor in the molecule's interaction with other chiral molecules and in the design of synthetic pathways to produce a single, desired enantiomer. While achiral synthesis methods will typically produce a 50:50 mixture of the two enantiomers, known as a racemic mixture, enantioselective methods are required to obtain an enantiomerically enriched product. youtube.com

Table 1: Structural Details of this compound An interactive data table should be generated here.

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈ClN uni.lu |

| IUPAC Name | 2-chloro-3-phenylpropanenitrile |

| Chiral Center | C2 |

| Substituents at C2 | -Cl, -CH₂C₆H₅, -C≡N, -H |

| Stereoisomers | (R)-enantiomer and (S)-enantiomer |

Enantioselective Synthesis Approaches for Related Chiral Nitriles

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern organic chemistry. For chiral nitriles, several enantioselective strategies have been developed that could be conceptually applied to produce enantiopure (R)- or (S)-2-chloro-3-phenyl-propionitrile. These methods often rely on chiral catalysts that can differentiate between the two mirror-image transition states leading to the enantiomeric products. youtube.com

Catalytic Enantioselective Synthesis:

Asymmetric Hydrocyanation: Nickel-catalyzed asymmetric hydrocyanation of alkenes is a powerful method for creating chiral nitriles. acs.org This approach could potentially be applied to a precursor like cinnamyl chloride, where the addition of hydrogen cyanide across the double bond would be guided by a chiral nickel-ligand complex to favor one enantiomer.

Phase-Transfer Catalysis: Synergistic catalysis, combining a transition metal like palladium with a chiral phase-transfer catalyst (PTC), has proven effective for the enantioselective synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org This methodology generates α-cyano carbanions under mild conditions, which then react enantioselectively. acs.org

Organocatalysis: Chiral organocatalysts, such as bicyclic guanidines, have been used in the enantioselective Strecker synthesis to produce α-amino nitriles from imines and hydrogen cyanide. nih.gov This highlights the potential of small organic molecules to create chiral environments for the formation of α-substituted nitriles.

Chiral Metal Complexes: Chiral N,N'-dioxide-Co(II) complexes have been successfully used to catalyze the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines, yielding nitriles with quaternary carbon centers. nih.gov Similarly, copper-catalyzed asymmetric acylcyanation of alkenes using chiral BOX ligands affords β-cyanoketones with high enantiopurity. acs.org

These approaches underscore a common principle: the use of a chiral catalyst (whether a metal complex or an organocatalyst) creates a transient diastereomeric interaction with the substrate, lowering the energy barrier for the formation of one enantiomer over the other.

Table 2: Examples of Enantioselective Synthesis Methods for Chiral Nitriles An interactive data table should be generated here.

| Method | Catalyst Type | Substrate Example | Key Feature | Ref. |

|---|---|---|---|---|

| Asymmetric Hydrocyanation | Nickel-Chiral Ligand | 1,2-Dihydroquinolines | Enables formation of 4-cyanotetrahydroquinolines with excellent enantioselectivity. | acs.org |

| Synergistic Catalysis | Palladium & Chiral Phase-Transfer Catalyst | Allyl 2-cyanoacetate | In situ generation of tertiary α-cyano carbanions under mild conditions. | acs.org |

| Strecker Synthesis | Chiral Bicyclic Guanidine | N-benzhydryl imines | Catalytic enantioselective addition of HCN to imines. | nih.gov |

| Michael Addition | Chiral N,N'-dioxide-Co(II) Complex | Silyl Ketene Imines | Efficient construction of nitrile-bearing quaternary carbon centers. | nih.gov |

Diastereoselective Transformations in Nitrile Chemistry

Once a chiral center is established, as in a single enantiomer of this compound, it can influence the stereochemical outcome of subsequent reactions at other locations in the molecule. This phenomenon is known as diastereoselection. The nitrile group itself is a versatile functional group that can undergo various transformations. pressbooks.pubchemistrysteps.com

The nitrile group possesses an electrophilic carbon atom and can react with nucleophiles, such as Grignard reagents or organolithium compounds, in a manner analogous to a carbonyl group. pressbooks.publibretexts.org When such a reaction occurs on an enantiopure α-chiral nitrile, the existing stereocenter can direct the nucleophile to attack from one face of the C≡N triple bond preferentially, leading to the formation of one diastereomer of the resulting imine anion intermediate over the other.

A notable example of a diastereoselective transformation is the diastereodivergent reduction of ketimines formed from nitriles. nih.gov In this process, a nitrile first reacts with a carbon nucleophile to form a ketimine intermediate. The subsequent reduction of this intermediate can be controlled to produce either diastereomer of the final amine product by carefully selecting the catalyst and reaction conditions. nih.gov

Furthermore, intramolecular reactions can exhibit high diastereoselectivity. Intramolecular conjugate additions involving α,β-unsaturated nitriles have been shown to proceed with excellent stereoselectivity, demonstrating how a tethered nucleophile's approach is governed by the molecule's conformational constraints, which are influenced by existing stereocenters. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-3-phenyl-propionitrile, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm, as a complex multiplet due to spin-spin coupling. The benzylic protons (CH₂) adjacent to the phenyl group would likely produce a doublet of doublets around 3.0-3.5 ppm, influenced by the neighboring chiral center. The proton on the carbon bearing the chlorine and nitrile groups (CH-Cl) is anticipated to be the most downfield of the aliphatic protons, likely appearing as a triplet around 4.5-5.0 ppm due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the phenyl ring would generate several signals between 125 and 140 ppm. The benzylic carbon (CH₂) is predicted to resonate around 40-45 ppm, while the carbon atom bonded to the chlorine (CH-Cl) would appear further downfield, typically in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.5 (m) | 125 - 140 |

| Benzylic Protons (CH₂) | 3.0 - 3.5 (dd) | 40 - 45 |

| Methine Proton (CH-Cl) | 4.5 - 5.0 (t) | 50 - 60 |

| Nitrile Carbon (C≡N) | - | 115 - 125 |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results. m = multiplet, dd = doublet of doublets, t = triplet.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The presence of the phenyl group will be confirmed by C-H stretching vibrations of the aromatic ring typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene and methine groups will be observed in the 2850-3000 cm⁻¹ range. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M and another at M+2 with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a chlorine atom to form a stable benzylic carbocation. Another significant fragmentation could be the cleavage of the bond between the benzylic carbon and the chiral carbon, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common and stable fragment for benzyl-containing compounds. The loss of a hydrogen cyanide (HCN) molecule from the parent ion is also a possible fragmentation route.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 166.04181 | 134.5 |

| [M+Na]⁺ | 188.02375 | 145.0 |

| [M-H]⁻ | 164.02725 | 137.7 |

| [M]⁺ | 165.03398 | 130.7 |

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction is a powerful analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound, if a suitable crystal can be grown, would provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Such an analysis would definitively establish the relative stereochemistry of the chiral center and provide insights into how the molecules pack in the crystal lattice. This information is crucial for understanding the physical properties of the compound in its solid state and can reveal the presence of non-covalent interactions such as hydrogen bonding (if applicable) or π-π stacking between the phenyl rings of adjacent molecules. While specific experimental data for this compound is not currently available in the public domain, the technique remains the gold standard for unambiguous structural determination in the solid phase.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. bhu.ac.in Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. bhu.ac.inresearchgate.net

A fundamental step in computational analysis is geometry optimization, which calculates the lowest-energy three-dimensional arrangement of atoms in the molecule. researchgate.net This process yields a stable molecular structure, from which critical geometric parameters like bond lengths and bond angles can be determined. bhu.ac.in These calculated parameters can then be compared with experimental data, if available, to validate the theoretical model. researchgate.netscielo.br

Following optimization, vibrational analysis is performed to compute the frequencies of the fundamental modes of vibration. researchgate.net These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, as they allow for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netscielo.br

Below is a table representing typical geometric data that would be obtained for 2-Chloro-3-phenyl-propionitrile from a DFT geometry optimization.

Table 1: Representative Optimized Geometric Parameters for this compound This table is illustrative of the type of data generated from DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| C-Cl | 1.805 | Cl-C-CN | 109.8 |

| C-CN | 1.470 | Cl-C-CH2 | 110.5 |

| C-CH2 | 1.530 | C-C-N | 178.5 |

| C-N | 1.158 | C-CH2-C(phenyl) | 112.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. libretexts.org This analysis is also fundamental to understanding electronic transitions, such as those observed in UV-visible spectroscopy. bhu.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table is illustrative of the type of data generated from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.36 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. wikipedia.org This method is used to investigate intramolecular charge transfer, hyperconjugation, and delocalization effects. scielo.brwikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The stabilization energy, E(2), associated with the interaction between a donor NBO (e.g., a C-C bond) and an acceptor NBO (e.g., an antibonding C-C* orbital) quantifies the strength of this electronic delocalization. wikipedia.org NBO calculations also yield natural atomic charges, which describe the distribution of electrons among the atoms in the molecule. scielo.brresearchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions for this compound This table is illustrative of the type of data generated from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | 5.45 |

| π(C-C) phenyl | π(C-C) phenyl | 20.10 |

| σ(C-H) | σ*(C-Cl) | 1.80 |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for the development of modern optoelectronic technologies. researchgate.net Computational methods can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). bhu.ac.inresearchgate.net Molecules possessing a large first hyperpolarizability value are considered promising candidates for NLO applications. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating these properties.

Table 4: Predicted NLO Properties for this compound This table is illustrative of the type of data generated from computational analysis.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 3.50 Debye |

| Mean Polarizability (α) | 15.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 8.8 x 10⁻³⁰ esu |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful "computational microscope" to investigate the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the most energetically favorable mechanism for a given transformation. wuxibiology.com For this compound, this could involve modeling its synthesis or its reactivity in subsequent reactions, such as nucleophilic substitution. Computational studies can also clarify the influence of catalysts, solvents, and other experimental conditions on the reaction outcome. nih.gov

Predictive Modeling of Reactivity and Selectivity

Computational models are highly effective at predicting the reactivity and selectivity of molecules. wuxibiology.com FMO theory is a primary tool for this purpose; the distribution of the HOMO indicates the likely sites for electrophilic attack, while the distribution of the LUMO points to the most probable sites for nucleophilic attack. wikipedia.orgwuxibiology.com In some cases, orbitals beyond the immediate frontier, such as the LUMO+1, must be considered to accurately predict reactivity trends. wuxibiology.com Additionally, calculated molecular electrostatic potential (MESP) maps provide a visual guide to reactivity, displaying electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). bhu.ac.in

Catalytic Strategies in Reactions Involving 2 Chloro 3 Phenyl Propionitrile

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for the derivatization of 2-Chloro-3-phenyl-propionitrile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of the carbon-chlorine bond or transformations of the nitrile group.

Copper-mediated Reactions Copper-catalyzed reactions are well-established for forming C-Se and C-S bonds. For instance, copper(I) iodide (CuI) in the presence of a phenanthroline (phen) ligand has been used to catalyze the synthesis of aryl and alkyl 2,2,2-trifluoroethyl selenoethers. nih.gov This methodology could potentially be adapted for this compound to introduce selenoether moieties. Another significant copper-promoted process is trifluoromethylselenolation, where complexes like [(bpy)CuSeCF₃]₂ react with organic halides to form C-SeCF₃ bonds. wikipedia.org These reactions are typically performed at temperatures between 70–100 °C and can be scaled up to the gram scale, demonstrating their potential utility for modifying chloro-nitriles. wikipedia.org

Palladium and Nickel-Catalyzed Cross-Coupling Palladium and nickel catalysts are mainstays in cross-coupling reactions, capable of activating otherwise inert C-Cl bonds. While aryl chlorides have been more extensively studied, the principles extend to activated alkyl chlorides. Palladium catalysts, often paired with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃, are effective for Suzuki, Stille, and Negishi couplings of aryl chlorides. nih.govlibretexts.org The reactivity order of halogens is typically I > Br > OTf >> Cl, making the activation of chlorides challenging but achievable with the right ligand system. libretexts.org

Nickel catalysis has emerged as a particularly effective method for reactions involving challenging electrophiles like α-chloronitriles. A notable example is the nickel-catalyzed asymmetric reductive cross-coupling of heteroaryl iodides with α-chloronitriles, which produces enantioenriched α,α-disubstituted nitriles. acs.org This reaction proceeds at room temperature and avoids the need for pre-generating sensitive organometallic reagents. acs.org The use of a chiral PHOX ligand was crucial for achieving high enantioselectivity. acs.org

Beyond C-Cl bond activation, nickel catalysts are also used for transforming the nitrile group itself. Simple nickel salts like bis(acetylacetonato)nickel(II) can catalyze the hydroboration of nitriles with catecholborane to yield bis(boryl)amines. rsc.org Furthermore, nickel(II)-salen complexes have been reported to catalyze the α-alkylation of nitriles with primary alcohols via a "borrowing hydrogen" strategy. nih.gov

Table 1: Examples of Nickel-Catalyzed Reactions Relevant to α-Chloronitriles

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Cross-Coupling | NiCl₂·glyme / Chiral PHOX ligand | Heteroaryl iodides + α-Chloronitriles | Forms enantioenriched α,α-disubstituted nitriles at room temperature. | acs.org |

| Nitrile Hydroboration | Ni(acac)₂ | Aryl/Alkyl nitriles + Catecholborane | Forms bis(boryl)amines in good to excellent yields. | rsc.org |

| Nitrile α-Alkylation | Nickel(II)-salen complex / NaOH | Nitriles + Primary alcohols | Proceeds via a borrowing hydrogen strategy under aerobic conditions. | nih.gov |

Organocatalysis and Biocatalysis Approaches

Organocatalysis Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative. For substrates like this compound, organocatalytic strategies can enable enantioselective substitutions. For example, the substitution of α-cyanoacetates on imidoyl chlorides has been achieved using a quinidine-derived phase-transfer catalyst, yielding highly substituted ketimines with up to 90% enantiomeric excess (ee). rsc.org Another relevant area is the synthesis of α-aminonitriles through Strecker-type reactions or cross-dehydrogenative couplings, which can be promoted by organocatalysts. mdpi.com While direct application on this compound is not widely reported, the principles of activating α-cyano positions with chiral organocatalysts are well-established.

Biocatalysis Biocatalysis employs enzymes or whole-cell systems to perform chemical reactions with high selectivity and under mild conditions. rsc.org For a molecule containing both a chloro- and a nitrile group, several classes of enzymes are of interest. Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, representing a green method for dehalogenation. acs.org This could be applied to convert this compound into 3-phenylpropionitrile (B121915) or a corresponding alcohol if water is the nucleophile.

The nitrile group can be targeted by nitrilases or nitrile hydratases. These enzymes hydrolyze nitriles to either carboxylic acids or amides, respectively, often with high enantioselectivity. This enzymatic approach avoids the harsh acidic or basic conditions required for traditional chemical hydrolysis. The combination of different enzyme classes within a single biocatalytic system or in a sequential cascade offers a powerful strategy for complex molecular transformations. uark.edu

Table 2: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Target Functional Group | Potential Product | Key Advantage | Reference |

|---|---|---|---|---|

| Haloalkane Dehalogenase | C-Cl | 3-Phenyl-2-hydroxypropionitrile | Specific C-Cl bond cleavage under mild, aqueous conditions. | acs.org |

| Nitrilase | -CN | 2-Chloro-3-phenyl-propionic acid | Direct conversion to carboxylic acid. | rsc.org |

| Nitrile Hydratase | -CN | 2-Chloro-3-phenyl-propionamide | Formation of the corresponding amide. | rsc.org |

Phase-Transfer Catalysis in Nitrile Transformations

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases, such as a solid or aqueous phase and an organic phase. It is particularly well-suited for the alkylation of compounds with acidic protons, like nitriles.

In a system analogous to the alkylation of this compound, the kinetics of the reaction between 2-phenylpropionitrile and an electrophile (2-chloro-5-nitrotrifluoromethylbenzene) under PTC conditions have been studied in detail. The reaction is typically carried out in a biphasic system (e.g., toluene (B28343)/water) with a concentrated aqueous solution of a base like sodium hydroxide (B78521). acs.orgrsc.org Tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), serve as the phase-transfer catalysts. acs.orgrsc.org

Photocatalysis and Electro-catalysis in Derivatization

Photocatalysis Visible-light photoredox catalysis has become a powerful tool for generating reactive intermediates under exceptionally mild conditions. This strategy is highly relevant for the functionalization of this compound, particularly for activating the C-Cl bond. In a typical cycle, a photocatalyst, upon absorbing visible light, becomes a potent single-electron transfer (SET) agent.

For an alkyl halide, the excited-state photocatalyst can engage in a reductive quenching cycle. It can transfer an electron to the alkyl halide, causing reductive cleavage of the carbon-halogen bond to generate a carbon-centered radical. nih.gov This radical can then participate in various bond-forming reactions. For example, this strategy has been used for the intramolecular cyclization of indoles bearing a bromomalonate group. nih.gov Applying this to this compound would generate a stabilized α-cyano benzylic radical, a versatile intermediate for further reactions. Dual catalysis systems, combining photoredox with nickel catalysis, have also been developed to achieve C-H arylation and other cross-coupling reactions. beilstein-journals.org

Electro-catalysis Electrochemical methods offer a reagent-free and sustainable alternative for driving chemical reactions. For this compound, electro-catalysis can be applied to both the nitrile group and the C-Cl bond.

The electrochemical hydrogenation of nitriles to primary amines has been successfully demonstrated using a nickel foam cathode in a simple two-electrode setup. nih.govrsc.org This method avoids the use of high-pressure hydrogen gas and stoichiometric chemical reductants. The reaction proceeds through the electrochemical generation of adsorbed hydrogen on the cathode surface, which then reduces the nitrile. The process is scalable and has been demonstrated for a variety of nitrile substrates. nih.govrsc.org A substrate with steric hindrance at the α-position showed lower yield, which is a relevant consideration for this compound. nih.gov

Additionally, electro-catalysis can be used for reductive dehalogenation. Titanium-mediated electrosynthesis, for instance, can generate low-valent titanium species that are capable of reducing organic halides. acs.org

Derivatives and Analogues: Synthesis and Reactivity Profiles

Halogenated Derivatives (e.g., Trifluoromethylphenyl derivatives)

The introduction of halogen atoms, particularly fluorine in the form of a trifluoromethyl (CF₃) group, onto the phenyl ring of 2-chloro-3-phenyl-propionitrile analogues significantly influences their reactivity. The CF₃ group is a strong electron-withdrawing group, which can activate the benzene (B151609) ring towards certain reactions.

The synthesis of precursors to these derivatives often involves multi-step processes. For instance, 2-chloro-3-trifluoromethylpyridine can be produced by the oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by a reaction with a chlorinating agent like phosphorus oxychloride. google.comchemicalbook.com This process can yield a mixture of isomers, including 2-chloro-3-trifluoromethylpyridine and 2-chloro-5-trifluoromethylpyridine. chemicalbook.com

The reactivity of such compounds is demonstrated in phase-transfer catalysis (PTC) reactions. A kinetic study of the reaction between 2-chloro-5-nitrotrifluoromethylbenzene and the anion of 2-phenylpropionitrile showed that the major product is 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile. nih.gov The reaction's yield is dependent on experimental conditions, and the mechanism involves the deprotonation of the nucleophile precursor at the interface of the organic and aqueous phases, followed by its extraction into the organic phase by the catalyst. nih.gov

The electronic effects of substituents like CF₃ are crucial. While the CF₃ group has a very strong electron-withdrawing inductive effect, its influence on reaction rates can be modulated by steric factors. For example, in reactions with the carbanion of 2-phenylpropionitrile, 2-CF₃-nitrobenzene is less active than 2-F-nitrobenzene, highlighting the impact of secondary steric effects. lookchemmall.com

Table 1: Synthesis and Reactivity of Halogenated Derivatives

| Derivative Type | Synthetic Precursor/Method | Key Reactivity | Reference |

|---|---|---|---|

| Trifluoromethylphenyl | Oxidation of 3-trifluoromethylpyridine followed by chlorination. google.comchemicalbook.com | Reaction with 2-phenylpropionitrile anion under phase-transfer catalysis to yield 2-(4-nitro-2-trifluoromethylphenyl)-2-phenylpropionitrile. nih.gov | google.comchemicalbook.comnih.gov |

| Halogenated Indoles | Halogenation of 2-trifluoromethylindole. nih.gov | Undergo palladium-catalyzed cross-coupling with phenylboronic acid and phenylacetylene. nih.gov | nih.gov |

Substituted Phenyl Rings

The reactivity of analogues of this compound is significantly affected by the nature and position of substituents on the phenyl ring. Both electron-donating and electron-withdrawing groups can alter the electronic properties of the molecule, influencing the rates and outcomes of reactions. libretexts.org

Studies on the reaction of the 2-phenylpropionitrile carbanion with substituted nitroarenes have shown that the effects of substituents are a combination of primary and secondary electronic and steric effects. lookchemmall.com For example, the activating effects of various substituents in 2- and 3-substituted nitrobenzenes on the addition of the 2-phenylpropionitrile carbanion have been compared, revealing the strong influence of primary steric effects in 3-substituted nitrobenzenes. lookchemmall.com

In electrophilic aromatic substitution reactions, substituents determine the position of the incoming electrophile. Activating groups generally direct substitution to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org For example, the nitration of toluene (B28343) results primarily in ortho- and para-nitrotoluene, whereas the nitration of a benzoic ester yields predominantly the meta-nitro product. libretexts.org

The reaction of 3-chloro-3-phenylacrylonitrile, an analogue, with substituted phenyl acetylenes demonstrates the influence of substituents on the phenyl ring of the acrylonitrile (B1666552). Electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring of 3-chloro-3-arylacrylonitrile lead to the formation of dienyne derivatives in moderate to good yields when reacted with phenylacetylene. researchgate.net An electron-withdrawing group like chlorine also allows the reaction to proceed, albeit with a slightly lower yield. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on Reactivity

| Reaction Type | Substituent Effect | Example | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Electron-withdrawing groups activate the ring for nucleophilic attack. | Reaction of 2-phenylpropionitrile carbanion with substituted nitroarenes. lookchemmall.com | lookchemmall.com |

| Electrophilic Aromatic Substitution | Activating groups (e.g., alkyl) direct ortho/para; deactivating groups (e.g., ester) direct meta. libretexts.org | Nitration of toluene yields ortho- and para-nitrotoluene. libretexts.org | libretexts.org |

| Palladium-Catalyzed Cross-Coupling | Electron-donating and -withdrawing groups on the phenyl ring of 3-chloro-3-arylacrylonitrile are tolerated. researchgate.net | Reaction of substituted 3-chloro-3-arylacrylonitriles with phenyl acetylene. researchgate.net | researchgate.net |

Oxo and Amino Derivatives

The introduction of oxo (=O) and amino (-NH₂) groups into the 3-phenylpropionitrile (B121915) framework opens up pathways to a variety of functionalized molecules. These derivatives are often synthesized from related starting materials.

For example, 3-oxo-3-phenylpropanenitrile can be synthesized by the reaction of ethyl benzoate (B1203000) with sodium methoxide (B1231860) in acetonitrile. oncotarget.com This oxo derivative is a versatile intermediate. It can undergo Michael addition to linear conjugated enynones to produce polyfunctional δ-diketones, which are precursors for the synthesis of heterocycles like substituted 5,6-dihydro-4H-1,2-diazepines. mdpi.com

Amino derivatives can be prepared through various synthetic routes. For instance, 2-amino-3-(2-chloro-phenyl)-propionic acid can be synthesized from 2-chlorobenzyl bromide in a multi-step reaction. chemicalbook.com The direct precursor, 2-amino-3-phenylpropanenitrile, is a known compound. nih.gov The synthesis of related amino compounds, such as 2-chloro-3-aminopyridine, can be achieved by the reduction of the corresponding 2-chloro-3-nitropyridine. google.com Another route to amino derivatives involves the Hofmann degradation of amides, such as the preparation of 2-chloro-3-aminopyridine from 2-chloro-nicotinamide. google.com

Table 3: Synthesis of Oxo and Amino Derivatives

| Derivative | Synthetic Method | Starting Material | Reference |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | Reaction with sodium methoxide in acetonitrile. oncotarget.com | Ethyl benzoate | oncotarget.com |

| 2-Amino-3-(2-chloro-phenyl)-propionic acid | Multi-step reaction involving KOH and TEBAC, followed by hydrolysis with HCl. chemicalbook.com | 2-Chlorobenzyl bromide | chemicalbook.com |

| 2-Chloro-3-aminopyridine | Reduction of 2-chloro-3-nitropyridine. google.com | 2-Chloro-3-nitropyridine | google.com |

Heterocycle-Containing Propanenitrile Structures

The this compound scaffold can be utilized in the synthesis of various heterocyclic compounds. The chloro and nitrile functionalities serve as handles for cyclization reactions.

One approach involves the reaction of related chloro-amides with reagents that can form heterocyclic rings. For example, 2-chloro-N-p-tolylacetamide, an analogue of the core structure, can be reacted with thiosemicarbazide, semicarbazide, or thiourea (B124793) to form intermediate compounds. uomustansiriyah.edu.iq These intermediates can then be reacted with aromatic aldehydes or ketones to produce Schiff bases, which can subsequently be cyclized with chloroacetyl chloride to yield β-lactam derivatives. uomustansiriyah.edu.iq

Another strategy involves the Michael addition of related nitrile-containing compounds to precursors that can then be cyclized. For instance, 17 new 2-oxo-3-phenylquinoxalines were designed and synthesized via the chemoselective Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives, including acrylonitrile. nih.govrsc.org The resulting propanoate derivative can be further modified to produce other heterocyclic structures like thiosemicarbazides. nih.gov

The reaction of 2-chloro-3-phenyltropone with ammonia (B1221849) and amines leads to the formation of amino-substituted tropones, which are seven-membered ring systems. colab.ws Furthermore, the reaction of a gallaphosphene with a PCP unit led to a six-membered metallaheterocycle which could be further transformed into five-membered metallaheterocycles. rsc.org

Sulfonyl-Containing Derivatives

The incorporation of a sulfonyl group (-SO₂-) into the 3-phenylpropionitrile structure can lead to compounds with interesting chemical properties. While direct sulfonation of this compound is not widely reported, the synthesis of sulfonyl-containing analogues can be achieved through various methods.

One general method for creating N-sulfonyl amidines involves the reaction of thioamides with sulfonyl azides. beilstein-journals.org This method has been successfully used for the synthesis of N-sulfonyl amidines of various acids, including those containing heterocyclic rings. This suggests a potential pathway for converting a thioamide derivative of 3-phenylpropionic acid into a sulfonyl-containing compound.